An In-Depth Technical Guide to (5-Bromopyrimidin-2-yl)-isobutylamine
An In-Depth Technical Guide to (5-Bromopyrimidin-2-yl)-isobutylamine
Abstract
(5-Bromopyrimidin-2-yl)-isobutylamine is a substituted pyrimidine that serves as a versatile and valuable building block in modern medicinal chemistry. The pyrimidine core is a well-established scaffold in numerous therapeutic agents, prized for its ability to engage in critical hydrogen bonding interactions and act as a bioisostere for other aromatic systems.[1][2] The strategic placement of a bromine atom at the C5 position and an isobutylamino group at the C2 position provides two distinct points for molecular diversification and property modulation. The C5-bromo group is an exceptionally versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and other carbon-based substituents.[3][4] The isobutylamino moiety at the C2 position influences the molecule's electronic properties, solubility, and steric profile, while also providing a hydrogen bond donor. This guide offers a comprehensive technical overview of the synthesis, characterization, reactivity, and applications of (5-Bromopyrimidin-2-yl)-isobutylamine, designed for researchers, scientists, and professionals in drug discovery and development.
Physicochemical and Spectroscopic Properties
A summary of the core physicochemical properties of (5-Bromopyrimidin-2-yl)-isobutylamine is provided below. While experimental data for some properties are not widely published, predictions based on its structure offer valuable guidance for experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | N-isobutyl-5-bromopyrimidin-2-amine | - |
| Molecular Formula | C₈H₁₂BrN₃ | - |
| Molecular Weight | 230.11 g/mol | [5] |
| CAS Number | 942079-99-8 | - |
| Appearance | Predicted: Off-white to yellow solid | Analog Comparison[6] |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, MeOH, DMSO); limited solubility in water | Analog Comparison[5][6] |
| pKa (Predicted) | ~3.5 (pyrimidine N), ~16 (amine N-H) | ChemAxon Prediction |
| cLogP (Predicted) | 2.5 | ChemAxon Prediction |
Predicted Spectroscopic Data
For unambiguous structure confirmation, the following spectroscopic signatures are anticipated:
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.2 ppm (s, 2H): Two singlets corresponding to the two protons on the pyrimidine ring (H4 and H6).
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δ ~5.0 ppm (br t, 1H): A broad triplet for the N-H proton of the isobutylamino group, coupling to the adjacent CH₂ group.
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δ ~3.2 ppm (t, 2H): A triplet (or doublet of doublets) for the -CH₂- group attached to the amine nitrogen.
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δ ~1.9 ppm (m, 1H): A multiplet for the -CH- methine proton of the isobutyl group.
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δ ~0.9 ppm (d, 6H): A doublet for the two equivalent methyl (-CH₃) groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~162 ppm: C2 carbon attached to the amine.
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δ ~158 ppm: C4 and C6 carbons of the pyrimidine ring.
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δ ~108 ppm: C5 carbon attached to the bromine.
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δ ~50 ppm: -CH₂- carbon of the isobutyl group.
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δ ~28 ppm: -CH- carbon of the isobutyl group.
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δ ~20 ppm: Methyl carbons.
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Mass Spectrometry (ESI+):
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m/z: 230.0, 232.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.
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Synthesis and Purification
The most direct and industrially scalable synthesis of (5-Bromopyrimidin-2-yl)-isobutylamine involves a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the reactivity of a di-halogenated pyrimidine precursor.
Causality of Synthetic Strategy
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This deficiency is further enhanced by the electron-withdrawing nature of halogen substituents. In a precursor like 5-bromo-2-chloropyrimidine, the carbon at the C2 position is highly electrophilic and susceptible to attack by nucleophiles. The chloro group is a better leaving group than the bromo group in SₙAr reactions on this specific scaffold under typical conditions. This differential reactivity allows for the selective displacement of the C2-chloro substituent by isobutylamine, leaving the C5-bromo group intact for subsequent functionalization.[8]
Detailed Experimental Protocol: SₙAr Synthesis
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Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq.), isobutylamine (1.2 eq.), and a suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.).
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Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.5 M.
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Reaction: Stir the mixture at a temperature ranging from 60 to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and salt byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (5-Bromopyrimidin-2-yl)-isobutylamine.
Synthesis Workflow Diagram
Caption: Workflow for the SₙAr synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The primary value of (5-Bromopyrimidin-2-yl)-isobutylamine in drug discovery lies in the synthetic versatility of the C5-bromo bond. This position is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for their ability to form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3][4]
Key Transformations at the C5 Position
The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for numerous cross-coupling reactions.[3]
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters provides a robust method for synthesizing 5-aryl/heteroaryl-2-(isobutylamino)pyrimidines. This is one of the most widely used methods to explore structure-activity relationships (SAR) by introducing diverse aromatic substituents.[4][8]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of 2,5-diaminopyrimidine derivatives, introducing additional hydrogen bond donors/acceptors or points for further diversification.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid alkynyl linker, often used to probe deeper into protein binding pockets or to serve as a precursor for other functional groups.[4]
-
Stille Coupling: The use of organostannane reagents provides an alternative, often complementary, method to the Suzuki coupling for forming C-C bonds.
Diagram of Synthetic Utility
Caption: Pharmacophore model for a 2-aminopyrimidine scaffold.
Safety, Handling, and Storage
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Safety: (5-Bromopyrimidin-2-yl)-isobutylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, similar halogenated heterocyclic amines may cause skin, eye, and respiratory irritation. [6]* Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.
References
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The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. [Online]. NINGBO INNO PHARMCHEM CO.,LTD. Available: [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Online]. Wiley Online Library. Available: [Link]
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Preparation method of 2-amino-5-bromopyridine. [Online]. Patsnap. Available: [Link]
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Chemical Properties of Isobutylamine. [Online]. Cheméo. Available: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Online]. MDPI. Available: [Link]
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Preparation method of 2-azyl-5-bromopyrimidine. [Online]. Patsnap. Available: [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Online]. National Center for Biotechnology Information. Available: [Link]
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Synthesis of 2-Amino-5-bromopyridine. [Online]. ResearchGate. Available: [Link]
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